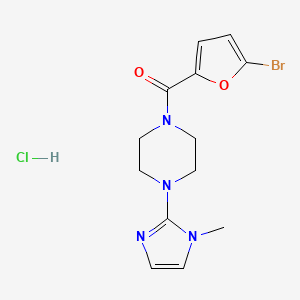

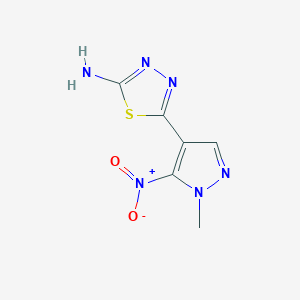

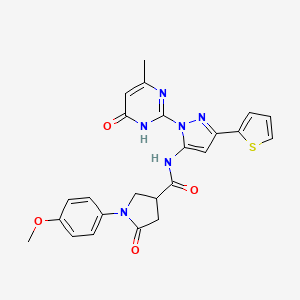

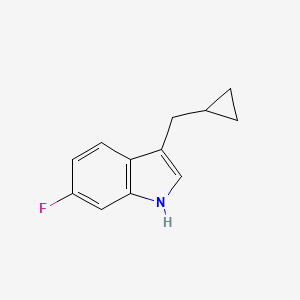

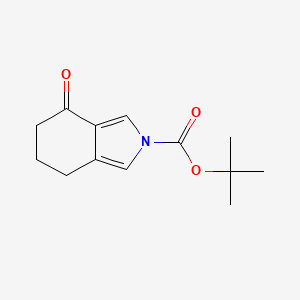

![molecular formula C9H12N2 B2940084 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1823882-07-0](/img/structure/B2940084.png)

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

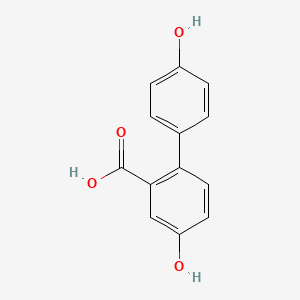

“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to the compound , has been reported in the literature . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo [3,2-b]pyridine, have been reported. It has a predicted boiling point of 267.3±40.0 °C and a predicted density of 1.154±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Interactions

- 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives have been synthesized through various chemical reactions, demonstrating their potential in creating complex heterocyclic compounds. For example, a study by Yavari, Sabbaghan, and Hossaini (2006) showed that pyridine reacts with hexachloroacetone to produce indolizines, highlighting its role in synthesizing bridgehead N-heterocycles (Yavari, Sabbaghan, & Hossaini, 2006).

- Another study by Jeschke et al. (2005) reported the synthesis of racemic 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which showed strong efficacy against parasitic nematodes (Jeschke et al., 2005).

Pharmacological Applications

- In a study by Dionne et al. (1986), N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine, a pyrrolo analogue, was investigated for its in vitro inotropic activity, demonstrating its potential in cardiac therapeutics (Dionne et al., 1986).

- A more recent study by Mallisetty et al. (2023) focused on pyrrolyl-pyridine heterocyclic compounds, highlighting their significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Novel Synthesis Methods

- The research by Chudinov et al. (2007) on novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines provides insights into innovative synthetic methods for creating these compounds (Chudinov et al., 2007).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that they may have good bioavailability.

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that the effects could be diverse depending on the specific target and cellular context .

Zukünftige Richtungen

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their potential as FGFR inhibitors, given their potent activities against FGFR1, 2, and 3 . This could include the development of new synthetic methods, further investigation of their biological activities, and the design and synthesis of new leads to treat various diseases .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUOBCYJSJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

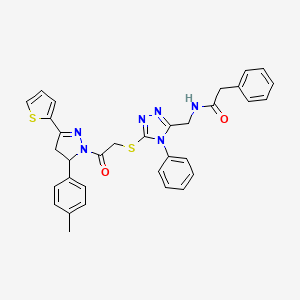

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

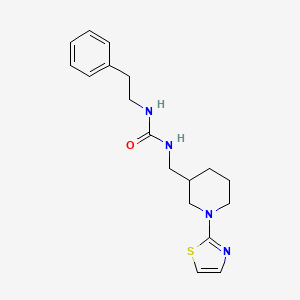

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)